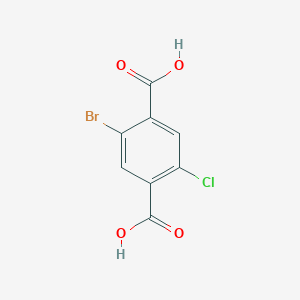

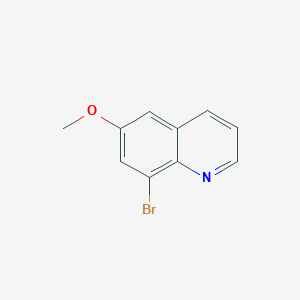

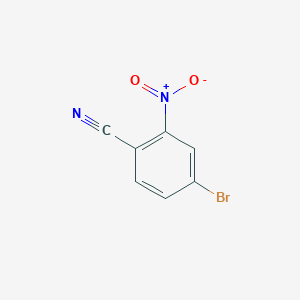

4-Bromo-2-nitrobenzonitrile

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves specific substituent effects, where the position of the nitro and bromo groups on the benzonitrile ring significantly influences the molecular structure and reactivity. For example, the preparation of 2-bromo-3-fluorobenzonitrile via the bromodeboronation of 2-cyano-6-fluorophenylboronic acid demonstrates the generality of halogen substitution reactions in producing halogenated benzonitriles under mild conditions (Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitrobenzonitrile and similar compounds has been studied using various spectroscopic techniques. For instance, the vibrational analysis of 4-chloro-3-nitrobenzonitrile provided insights into the harmonic and anharmonic vibrational frequencies, showcasing the impact of electron-withdrawing groups on the molecular geometry and vibrational properties (Sert et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound and related compounds reveal their reactivity patterns. For example, the nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles to synthesize 2-aminobenzonitriles illustrate the compound's utility in constructing nitrogen-containing heterocycles under mild conditions (Chen et al., 2018).

Physical Properties Analysis

The physical properties of this compound, including its melting point, solubility, and crystal structure, can be influenced by its halogen and nitro substituents. For instance, the bending properties of halobenzonitrile crystals, including those brominated, have been analyzed, showing differences in mechanical flexibility based on molecular interactions within the crystal lattice (Veluthaparambath et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radicals, are pivotal for understanding the compound's behavior in organic synthesis. The changed reactivity of radical anions in ionic liquids demonstrates the influence of medium on the chemical behavior of nitrobenzonitrile derivatives, highlighting the role of solvent interactions in modifying reactivity (Ernst et al., 2013).

Scientific Research Applications

Thermophysical Properties

A study by Jiménez et al. (2002) examined the thermophysical properties of nitrobenzonitriles, including 4-Bromo-2-nitrobenzonitrile, using differential scanning calorimetry. This research is crucial for understanding the temperature-dependent behavior of such compounds, which is relevant in various scientific and industrial applications (Jiménez et al., 2002).

Regiochemistry in Isoxazoles Synthesis

Dorostkar-Ahmadi et al. (2011) investigated the reaction of 4-nitrobenzonitrile oxide with different dipolarophiles. This study is significant for understanding the regiochemistry of isoxazole derivatives, a crucial aspect in organic synthesis and pharmaceutical research (Dorostkar-Ahmadi et al., 2011).

Photoreactions and Environmental Impact

Kochany and Choudhry (1990) explored the photoreactions of bromoxynil, a compound closely related to this compound, in water. Understanding these reactions is vital for assessing the environmental impact and degradation pathways of such compounds (Kochany & Choudhry, 1990).

Hydrogenation Using Raney Nickel Catalyst

Koprivova and Červený (2008) researched the hydrogenation of nitrobenzonitriles, including this compound, which is crucial in the production of primary amines. This process is fundamental in chemical synthesis and pharmaceutical manufacturing (Koprivova & Červený, 2008).

Hydrogen Bonding and Structural Analysis

Glidewell et al. (2002) investigated the hydrogen bonding in nitroanilines, providing insights into the molecular structure and interactions in compounds like this compound. Such studies are fundamental in crystallography and material sciences (Glidewell et al., 2002).

Iodination of Deactivated Aromatic Amines

Tóth (1971) explored the iodination of aromatic amines such as 4-nitroaniline and 4-aminobenzonitrile. This research contributes to the understanding of chemical modifications and reactions involving compounds like this compound (Tóth, 1971).

Herbicide Resistance in Transgenic Plants

Stalker et al. (1988) investigated the resistance to the herbicide bromoxynil in transgenic plants, providing insights into agricultural applications and genetic engineering techniques related to compounds similar to this compound (Stalker et al., 1988).

Safety and Hazards

Future Directions

4-Bromo-2-nitrobenzonitrile has various applications in scientific experiments. It is mainly used as a starting material for the synthesis of other chemicals like pharmaceuticals and agrochemicals. By altering the chemical structures of organic materials, their nonlinear optical properties can be tuned .

properties

IUPAC Name |

4-bromo-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBYLOUUUJPZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303443 | |

| Record name | 4-bromo-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79603-03-5 | |

| Record name | 4-Bromo-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79603-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 158356 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079603035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 79603-03-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-](/img/structure/B1267076.png)

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)